molecular formula C21H21N5O2 B15097944 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097944
M. Wt: 375.4 g/mol
InChI Key: NFUJGOZDIOCGFZ-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its diverse biological activities This compound belongs to the pyrrolo[2,3-b]quinoxaline family, which is characterized by a fused ring system that includes both pyrrole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrrolo[2,3-b]quinoxalines with reaction yields ranging from 65% to 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate SIRT1 and suppress TNF-α sets it apart from other similar compounds .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-13-7-12-23-21(27)17-18-20(25-16-11-6-5-10-15(16)24-18)26(19(17)22)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13,22H2,1H3,(H,23,27)

InChI Key

NFUJGOZDIOCGFZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N

Origin of Product

United States

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